1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride
CAS No.: 1216551-32-4
Cat. No.: VC7357327
Molecular Formula: C18H30ClNO2
Molecular Weight: 327.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216551-32-4 |
|---|---|
| Molecular Formula | C18H30ClNO2 |
| Molecular Weight | 327.89 |
| IUPAC Name | 1-(cyclopentylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C18H29NO2.ClH/c1-13(2)18-9-8-17(10-14(18)3)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H |
| Standard InChI Key | ZIYCFNOBSWDVLG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)C(C)C.Cl |
Introduction
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is C18H30ClNO2, and it has a molecular weight of 327.9 g/mol . This compound features a cyclopentylamino group attached to a propanol backbone, further substituted with a phenoxy group containing isopropyl and methyl substituents. The hydrochloride form enhances its solubility and stability in biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that allow for precise control over its structure and purity. These methods are crucial for ensuring the compound's quality and suitability for pharmaceutical applications.
Biological Activities and Potential Applications
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride exhibits biological activities that could be beneficial in therapeutic contexts. Preliminary studies suggest interactions with beta-adrenergic receptors, potentially influencing cardiovascular functions. Additionally, compounds of this class have been investigated for their effects on glucose transport mechanisms, indicating possible anti-diabetic properties.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride, including:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Isopropylamino)-3-phenoxypropan-2-ol | Lacks cyclopentyl group | Simpler structure; less steric hindrance |
| 1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-ol | Cyclohexane instead of cyclopentane | May exhibit different receptor affinities |
| 1-(Cyclobutylamino)-3-(4-isobutylphenoxy)propan-2-ol | Smaller cycloalkane; different alkyl substitution | Potentially altered pharmacological properties |
Research Findings and Future Directions
Further studies are needed to explore the pharmacodynamics and pharmacokinetics of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride thoroughly. Its unique structure may allow it to serve as a lead compound for drug development targeting specific receptor systems or metabolic pathways.
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